Chlorzoxazone-13C,15N,d2 is a stable isotope-labeled derivative of chlorzoxazone, which is a muscle relaxant used primarily for treating painful muscle spasms associated with musculoskeletal disorders. The compound is characterized by its molecular formula and has a molecular weight of 173.56 g/mol. The inclusion of isotopes such as carbon-13 and nitrogen-15, along with deuterium, allows for enhanced analytical applications, particularly in mass spectrometry and pharmacokinetic studies .
Chlorzoxazone-13C,15N,d2 is synthesized from its parent compound chlorzoxazone, which itself is derived from the reaction of 4-chloro-2-aminophenol with phosgene or through various synthetic routes involving hydrolysis and cyclization reactions . The compound is commercially available from suppliers specializing in stable isotope-labeled compounds, such as Cerilliant and Kinesis Australia .
The synthesis of chlorzoxazone-13C,15N,d2 typically involves several steps:
Chlorzoxazone-13C,15N,d2 features a benzoxazole ring structure with chlorine and nitrogen substituents. The introduction of stable isotopes alters the mass but does not significantly change the chemical behavior compared to the unlabelled form.
Chlorzoxazone can participate in various chemical reactions typical for benzoxazole derivatives:
The synthesis reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to verify product purity and identity.
Chlorzoxazone acts primarily as a centrally acting muscle relaxant. Its mechanism involves:
These properties are critical for understanding its behavior in biological systems and its interactions with other compounds .
Chlorzoxazone-13C,15N,d2 serves several scientific purposes:
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: